Tris(glycidoxypropyldimethylsiloxy)phenylsilane is a silane compound characterized by the presence of three glycidoxypropyldimethylsiloxy groups attached to a phenylsilane core. This compound is notable for its applications in various fields, including materials science and chemical engineering, particularly in the development of adhesives, coatings, and sealants.
Tris(glycidoxypropyldimethylsiloxy)phenylsilane belongs to the class of organosilicon compounds, which are characterized by silicon atoms bonded to carbon atoms. This compound can be classified under functional silanes due to the presence of epoxy groups that facilitate bonding with various substrates.
The synthesis of tris(glycidoxypropyldimethylsiloxy)phenylsilane typically involves a multi-step process:
Tris(glycidoxypropyldimethylsiloxy)phenylsilane has a complex molecular structure featuring:
The molecular formula for tris(glycidoxypropyldimethylsiloxy)phenylsilane is , and its molecular weight is approximately 446.87 g/mol. The structure can be represented as follows:
Tris(glycidoxypropyldimethylsiloxy)phenylsilane can participate in various chemical reactions, including:
These reactions are crucial for enhancing adhesion properties when used in coatings and adhesives. The reactivity of the epoxy groups allows for further modification and functionalization based on application requirements.
The mechanism by which tris(glycidoxypropyldimethylsiloxy)phenylsilane functions primarily revolves around its ability to bond with various substrates through both covalent and non-covalent interactions.
The effectiveness of this mechanism is often evaluated through adhesion tests, tensile strength measurements, and thermal stability assessments.
Relevant data regarding these properties can be obtained from material safety data sheets and chemical databases.
Tris(glycidoxypropyldimethylsiloxy)phenylsilane finds extensive use in several scientific fields:
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